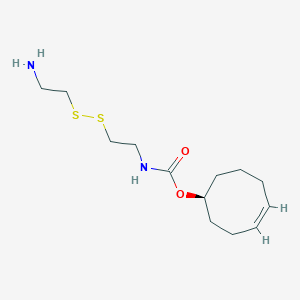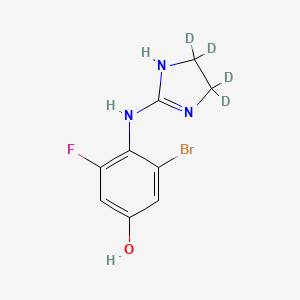
L-Asparagine-13C4,15N2,d3 (monohydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Asparagine-13C4,15N2,d3 (monohydrate) is a labeled form of L-Asparagine, a non-essential amino acid. This compound is marked with stable isotopes of carbon (13C), nitrogen (15N), and deuterium (d3), making it valuable for various scientific research applications. L-Asparagine plays a crucial role in the metabolic control of cell functions in nerve and brain tissue .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine-13C4,15N2,d3 (monohydrate) involves the incorporation of stable isotopes into the L-Asparagine molecule. This process typically includes the use of labeled precursors and specific reaction conditions to ensure the incorporation of 13C, 15N, and deuterium into the desired positions of the molecule .
Industrial Production Methods
Industrial production of L-Asparagine-13C4,15N2,d3 (monohydrate) involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic purity and chemical integrity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
L-Asparagine-13C4,15N2,d3 (monohydrate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Asparagine-13C4,15N2,d3 (monohydrate) may yield aspartic acid derivatives, while reduction may yield amine derivatives .
Aplicaciones Científicas De Investigación
L-Asparagine-13C4,15N2,d3 (monohydrate) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways and reaction mechanisms.
Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of metabolic disorders.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes for ensuring the purity and consistency of products
Mecanismo De Acción
The mechanism of action of L-Asparagine-13C4,15N2,d3 (monohydrate) involves its incorporation into metabolic pathways where it acts similarly to natural L-Asparagine. The labeled isotopes allow researchers to track its movement and transformation within biological systems. This compound targets various molecular pathways involved in amino acid metabolism, protein synthesis, and cellular signaling .
Comparación Con Compuestos Similares
L-Asparagine-13C4,15N2,d3 (monohydrate) is unique due to its stable isotope labeling, which distinguishes it from other forms of L-Asparagine. Similar compounds include:
L-Asparagine-13C4,15N2: Labeled with 13C and 15N but not deuterium.
L-Asparagine-13C4: Labeled only with 13C.
L-Asparagine-15N2: Labeled only with 15N.
L-Asparagine-d3: Labeled only with deuterium
These similar compounds are used in various research applications but may not provide the same level of detailed information as L-Asparagine-13C4,15N2,d3 (monohydrate) due to the absence of one or more isotopic labels.
Propiedades
Fórmula molecular |
C4H10N2O4 |
|---|---|
Peso molecular |
159.11 g/mol |
Nombre IUPAC |
(2S)-2,4-bis(15N)(azanyl)-2,3,3-trideuterio-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i1+1D2,2+1D,3+1,4+1,5+1,6+1; |
Clave InChI |
RBMGJIZCEWRQES-DIWHROOWSA-N |
SMILES isomérico |
[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[13C](=O)[15NH2])[15NH2].O |
SMILES canónico |
C(C(C(=O)O)N)C(=O)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12425723.png)


![3-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]propanamide](/img/structure/B12425744.png)
![5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B12425745.png)
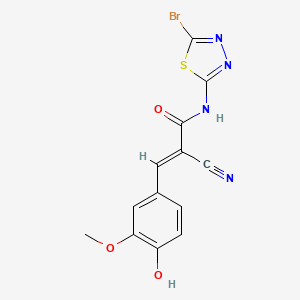
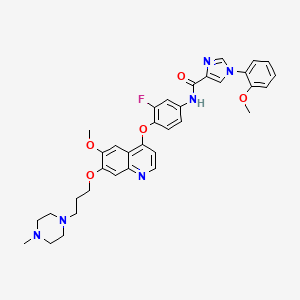
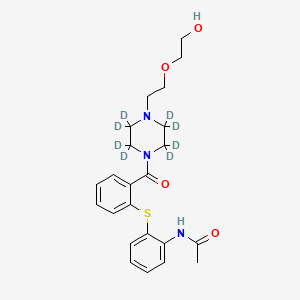
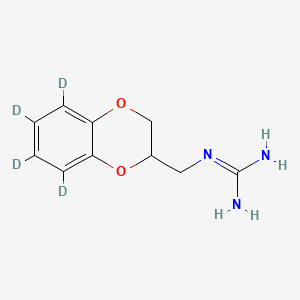
![3-[(2S,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12425792.png)
